1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
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Overview
Description
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a compound that features a triazole ring, a tert-butyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine typically involves the formation of the triazole ring followed by the introduction of the tert-butyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The tert-butyl group can be introduced via alkylation reactions, and the methylamine moiety can be added through reductive amination or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced techniques to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine moiety, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, while the tert-butyl and methylamine groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-ethylpropan-1-amine
- 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylbutan-1-amine
- 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpentan-1-amine
Uniqueness
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The triazole ring offers a versatile platform for further functionalization and potential biological activity .
Properties
Molecular Formula |
C11H22N4 |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7-8(12-5)9-13-10(11(2,3)4)14-15(9)6/h8,12H,7H2,1-6H3 |
InChI Key |
UJZGORMFGVXLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)C(C)(C)C)NC |
Origin of Product |
United States |
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